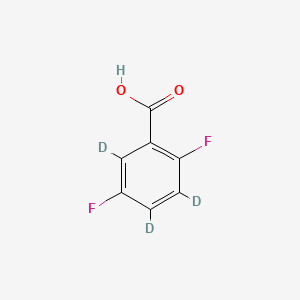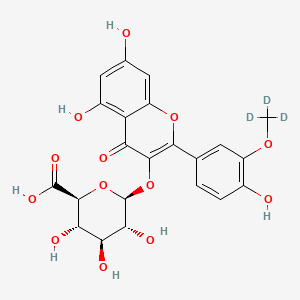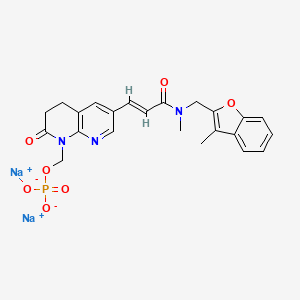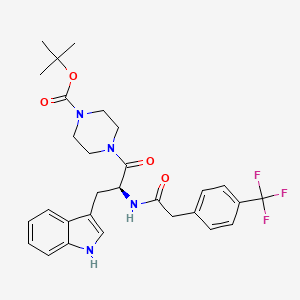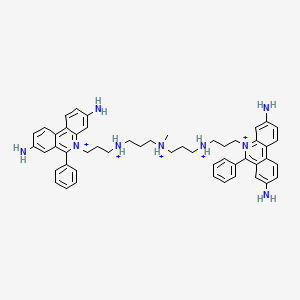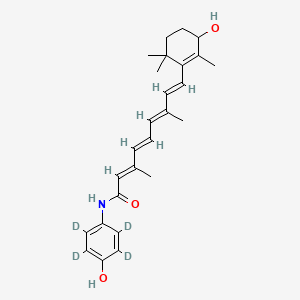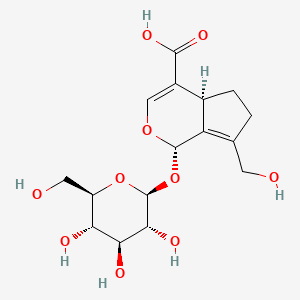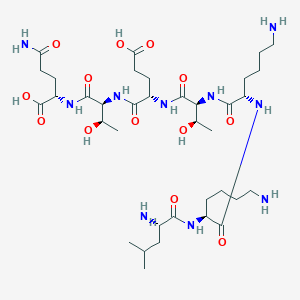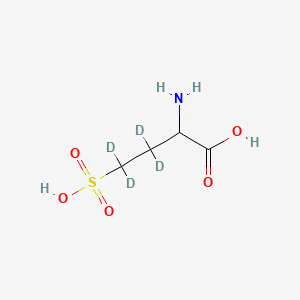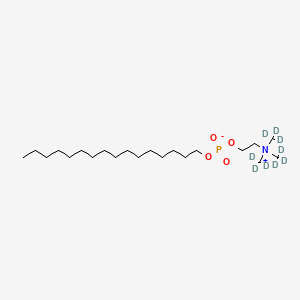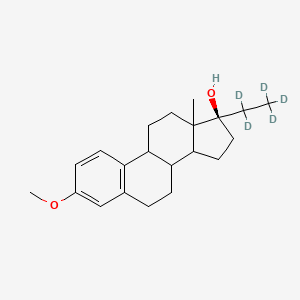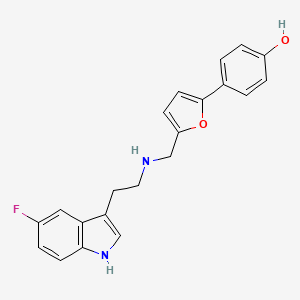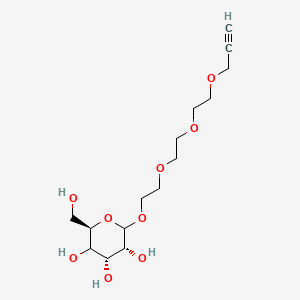
beta-Glc-TEG-Alkyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
beta-Glc-TEG-Alkyne: is a compound that combines the properties of a carbohydrate with a terminal alkyne group. This unique structure allows it to be used in various biochemical applications, particularly in click chemistry reactions. The compound is often utilized in glycosylation studies, protein modification, labeling, and detection in glycobiology and biotechnology research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-Glc-TEG-Alkyne involves the attachment of a terminal alkyne group to a carbohydrate molecule. The process typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the carbohydrate are protected using suitable protecting groups.
Introduction of the Alkyne Group: The protected carbohydrate is then reacted with an alkyne-containing reagent under specific conditions to introduce the alkyne group.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in specialized facilities equipped to handle large-scale chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Click Chemistry Reactions: beta-Glc-TEG-Alkyne is primarily used in click chemistry reactions, where it reacts with azide-containing compounds to form stable triazole linkages
Substitution Reactions: The alkyne group can undergo substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Nucleophiles: Used in substitution reactions to replace the alkyne group with other functional groups.
Major Products:
Triazole Derivatives: Formed from click chemistry reactions.
Substituted Carbohydrates: Formed from substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Glycosylation Studies: Used to study the glycosylation of proteins and other biomolecules.
Protein Modification: Utilized in the modification of proteins for various biochemical applications.
Biology:
Labeling and Detection: Used in labeling and detection of biomolecules in glycobiology research.
Medicine:
Disease Research: Employed in the research of diseases such as cancer and diabetes.
Industry:
Mécanisme D'action
Mechanism: beta-Glc-TEG-Alkyne exerts its effects through its terminal alkyne group, which allows it to participate in click chemistry reactions. The alkyne group reacts with azide-containing compounds to form stable triazole linkages, facilitating the labeling and modification of biomolecules .
Molecular Targets and Pathways:
Azide-Containing Compounds: The primary molecular targets for this compound in click chemistry reactions.
Triazole Formation Pathway: The pathway involved in the formation of triazole linkages during click chemistry reactions.
Comparaison Avec Des Composés Similaires
beta-GlcNAc-TEG-Alkyne: Similar in structure but contains an N-acetylglucosamine moiety instead of a glucose moiety.
Other Alkyne-Containing Carbohydrates: Compounds with similar alkyne groups but different carbohydrate backbones.
Uniqueness: beta-Glc-TEG-Alkyne is unique due to its combination of a carbohydrate backbone with a terminal alkyne group, allowing it to participate in click chemistry reactions and be used in a wide range of biochemical applications .
Propriétés
Formule moléculaire |
C15H26O9 |
|---|---|
Poids moléculaire |
350.36 g/mol |
Nom IUPAC |
(2R,4R,5R)-2-(hydroxymethyl)-6-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C15H26O9/c1-2-3-20-4-5-21-6-7-22-8-9-23-15-14(19)13(18)12(17)11(10-16)24-15/h1,11-19H,3-10H2/t11-,12?,13-,14-,15?/m1/s1 |
Clé InChI |
IXCVCNLRVJBMIS-HNBOJAAESA-N |
SMILES isomérique |
C#CCOCCOCCOCCOC1[C@@H]([C@@H](C([C@H](O1)CO)O)O)O |
SMILES canonique |
C#CCOCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



